An In-depth Technical Guide to the Chemical and Physical Properties of Bronopol
An In-depth Technical Guide to the Chemical and Physical Properties of Bronopol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Bronopol (2-bromo-2-nitropropane-1,3-diol). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and structures.
Chemical and Physical Properties
Bronopol is an organic compound widely used as an antimicrobial agent.[1][2] It is a white to pale yellow crystalline solid at room temperature.[2][3][4] The following tables summarize its key quantitative properties.
Table 1: General and Physical Properties of Bronopol
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrNO₄ | [1][2][4][5][6] |
| Molecular Weight | 199.99 g/mol | [6][7] |
| Appearance | White to pale yellow crystalline powder | [2][3][4] |
| Melting Point | ~130 °C (with lattice rearrangement at 100-105 °C) | [1][3][4][8] |
| Boiling Point | Decomposes at temperatures above 140 °C | [1][3][4][5][8] |
| Density | Approximately 1.1 g/cm³ to 2.0 g/cm³ | [1][6][7][8][9] |
| Vapor Pressure | 1.26 x 10⁻⁵ mm Hg at 20 °C | [5] |
| pKa | 9.56 (experimentally determined) | [10] |
Table 2: Solubility of Bronopol
| Solvent | Solubility (% w/v at 22-25 °C) | Reference |
| Water | 28 | [1][4][11] |
| Methanol | 89 | [1][11] |
| Ethanol | 56 | [1][11] |
| Isopropanol | 41 | [1][11] |
| Ethylene Glycol | 61 | [11] |
| Propylene Glycol | 52 | [11] |
| Dipropylene Glycol | 48 | [11] |
| Polyethylene Glycol 300 | 30 | [11] |
| Diethyl Sebacate | 10 | [11] |
| Isopropyl Myristate | < 0.5 | [11] |
| Mineral Oil | < 0.5 | [11] |
| Vegetable Oils | < 0.5 | [11] |
Mandatory Visualizations
Chemical Structure of Bronopol
Caption: Chemical structure of Bronopol.
Alkaline Degradation Pathway of Bronopol
Caption: Simplified degradation pathway of Bronopol under alkaline conditions.
Antimicrobial Mechanism of Action
Caption: Antimicrobial mechanism of Bronopol via oxidation of thiol groups.
Experimental Protocols
The following sections outline the general experimental methodologies for determining the key physicochemical properties of a solid organic compound like Bronopol.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid substance transitions to a liquid state.[11][12][13][14]
Apparatus:
-
Melting point apparatus with a heating block and thermometer/temperature probe.[11][12]
-
Spatula.
-
Mortar and pestle (optional).
Procedure:
-
A small amount of the dry, crystalline Bronopol sample is finely powdered.[13]
-
The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) into the sealed end.[13][15]
-
The packed capillary tube is placed into the heating block of the melting point apparatus.[11][14]
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.[11][14]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting point range.[11][12]
Boiling Point Determination (Decomposition)
As Bronopol decomposes at temperatures above 140 °C, a standard boiling point determination is not applicable.[1][3][4][5][8] Instead, the decomposition temperature is determined.
Apparatus:
-
Differential Scanning Calorimeter (DSC) or a similar thermal analysis instrument.
-
Heating apparatus with a temperature controller.
-
Sample pan.
Procedure:
-
A small, accurately weighed sample of Bronopol is placed in a sample pan.
-
The sample is heated at a controlled rate in an inert atmosphere.
-
The temperature at which an exothermic or endothermic event corresponding to decomposition occurs is recorded. For Bronopol, an exothermic decomposition is observed above 140 °C.[1][3][4][8]
Solubility Determination (Flask Method - OECD 105)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[1][5][16][17]
Apparatus:
-
Constant temperature water bath or shaker.
-
Flasks with stoppers.
-
Analytical balance.
-
Filtration or centrifugation equipment.
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
An excess amount of Bronopol is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the time required for saturation.[1][5][16]
-
After equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is taken, and the solid and liquid phases are separated by centrifugation or filtration.
-
The concentration of Bronopol in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Density Determination (Gas Pycnometry)
This method determines the skeletal density of a solid powder.[2]
Apparatus:
-
Gas pycnometer.
-
Analytical balance.
-
Sample chamber of a known volume.
-
Helium gas supply.
Procedure:
-
A sample of Bronopol is weighed and placed into the sample chamber.[2]
-
The chamber is sealed and purged with helium to remove air and moisture.
-
Helium is introduced into a reference chamber at a known pressure.
-
A valve is opened, allowing the helium to expand into the sample chamber.
-
The resulting equilibrium pressure is measured.
-
Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated.
-
The density is then calculated as the mass of the sample divided by its volume.[2]
Vapor Pressure Determination (Static Method - OECD 104)
This method measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[18]
Apparatus:
-
Constant temperature cell.
-
Pressure measuring device.
-
Vacuum pump.
-
Temperature control system.
Procedure:
-
A sample of Bronopol is placed in the test apparatus.
-
The sample is degassed to remove volatile impurities.[18]
-
The apparatus is heated to the desired temperature, and the system is allowed to reach thermal equilibrium.
-
The pressure of the vapor in equilibrium with the solid sample is measured.[18]
-
This process can be repeated at different temperatures to obtain a vapor pressure curve.
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant by measuring pH changes during titration.[19][20][21][22]
Apparatus:
-
Burette.
-
Magnetic stirrer.
-
Titration vessel.
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[19][21]
Procedure:
-
A known concentration of Bronopol is dissolved in a suitable solvent (e.g., water or a co-solvent mixture). The ionic strength of the solution is typically kept constant.[19][21]
-
The solution is placed in the titration vessel with the pH electrode and stirrer.
-
The solution is titrated with a standardized acid or base. The pH is recorded after each incremental addition of the titrant.[19][21]
-
The titration is continued past the equivalence point.
-
A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of this curve.[19][21]
Analytical Characterization
HPLC is a common method for the identification and quantification of Bronopol.[9][23][24][25]
Typical System:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[23]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol, acetonitrile). A common mobile phase is a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10).[23]
-
Detection: UV detector set at a wavelength where Bronopol absorbs, such as 210 nm or 250 nm.[9][23]
-
Temperature: Ambient or controlled (e.g., 30 °C).[9]
Procedure:
-
A standard solution of Bronopol of known concentration is prepared in the mobile phase.
-
The sample containing Bronopol is dissolved in the mobile phase and filtered.
-
A specific volume of the standard and sample solutions are injected into the HPLC system.
-
The retention time and peak area of Bronopol in the chromatograms are recorded.
-
The concentration of Bronopol in the sample is determined by comparing its peak area to that of the standard.
IR spectroscopy is used to identify the functional groups present in the Bronopol molecule.
Procedure:
-
A small amount of the Bronopol sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is scanned with infrared radiation over a specific range of wavelengths.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., O-H, C-N, N-O, C-Br).
Stability and Degradation
Bronopol is most stable in aqueous solutions with an acidic pH.[1][4][11] Its stability is significantly affected by alkaline conditions and temperature.[1][4][11] Under extreme alkaline conditions, Bronopol decomposes to produce low levels of formaldehyde, bromide ions, nitrite ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[1][26] The degradation can be accelerated by the presence of certain ions and exposure to light.[27] It is also incompatible with aluminum, so aluminum packaging should be avoided.[27]
Antimicrobial Mechanism of Action
The primary antimicrobial activity of Bronopol is not due to the release of formaldehyde.[1][3] Instead, it involves the oxidation of thiol groups in microbial enzymes, particularly dehydrogenases.[15] This process forms disulfide bonds, which inactivates the enzymes and disrupts cellular metabolism and respiration, ultimately leading to cell death.[3][15] Under aerobic conditions, this reaction can also generate reactive oxygen species, such as superoxide and peroxide, which contribute to its bactericidal activity.[4][8][13]
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.co.uk]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. filab.fr [filab.fr]
- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 5. oecd.org [oecd.org]
- 6. Bronopol | C3H6O4BrN | CID 2450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. wjec.co.uk [wjec.co.uk]
- 9. CN108614044A - Assay method of the bronopol in relation to substance - Google Patents [patents.google.com]
- 10. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. pennwest.edu [pennwest.edu]
- 13. byjus.com [byjus.com]
- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Water Solubility | Scymaris [scymaris.com]
- 17. oecd.org [oecd.org]
- 18. consilab.de [consilab.de]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Separation of Bronopol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. pubs.aip.org [pubs.aip.org]
- 27. chem.libretexts.org [chem.libretexts.org]
